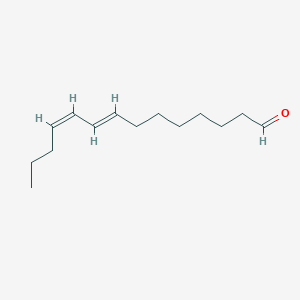

8E,10Z-Tetradecadienal

Description

Structure

3D Structure

Properties

CAS No. |

247167-79-9 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(8E,10Z)-tetradeca-8,10-dienal |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-7,14H,2-3,8-13H2,1H3/b5-4-,7-6+ |

InChI Key |

NFBOSIATGBWEHX-SCFJQAPRSA-N |

SMILES |

CCCC=CC=CCCCCCCC=O |

Isomeric SMILES |

CCC/C=C\C=C\CCCCCCC=O |

Canonical SMILES |

CCCC=CC=CCCCCCCC=O |

Origin of Product |

United States |

Advanced Methodologies for Stereoselective Synthesis of 8e,10z Tetradecadienal

Retrosynthetic Analysis and Key Intermediate Design

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. d-nb.infoub.edu For (8E,10Z)-tetradecadienal, the main challenge lies in the stereocontrolled formation of the conjugated (E,Z)-diene system. beilstein-journals.org

Several retrosynthetic strategies have been reported, primarily involving the disconnection of the carbon chain to form key building blocks that can be coupled together. beilstein-journals.orgsemanticscholar.org Common disconnections are made to break the molecule into fragments that can be joined using reliable coupling reactions. The design of key intermediates is pivotal and often involves acetylenic precursors, which allow for the stereoselective construction of the double bonds. For instance, an enyne intermediate can be selectively reduced to form the desired (E,Z)-diene. ubbcluj.ro

Carbon Chain Elongation Strategies

The construction of the C14 carbon backbone of (8E,10Z)-tetradecadienal is achieved by coupling smaller carbon fragments. Various strategies have been developed, differing in the way the carbon chain is assembled.

C5+C2+C7 Carbon Chain Strategy

One successful approach involves a C5+C2+C7 carbon chain strategy. ubbcluj.ro This method builds the molecule by sequentially adding a five-carbon, a two-carbon, and a seven-carbon fragment. A key step in this strategy is the Cahiez cross-coupling reaction, which is used to connect a C7 fragment to a C5+C2 intermediate. ubbcluj.ro For example, an (E)-chloroenyne can be alkylated with a Grignard reagent derived from a protected 7-bromoheptanol derivative in the presence of an iron catalyst. ubbcluj.ro This strategy has been shown to produce the target molecule with high diastereoisomeric purity. ubbcluj.ro

C7+C2+C5 Carbon Chain Strategy

An alternative strategy involves the coupling of a seven-carbon, a two-carbon, and a five-carbon unit (C7+C2+C5). The first synthesis of (8E,10Z)-tetradecadienal employed this approach. ubbcluj.roubbcluj.ro A key intermediate in this synthesis was (E)-14-(tert-butoxy)tetradec-6-en-4-yne, which was prepared using a Sonogashira cross-coupling reaction. ubbcluj.roubbcluj.ro This highlights the utility of palladium-catalyzed reactions in constructing the carbon skeleton and setting the stereochemistry of one of the double bonds.

C3+C3+C2=C8 and C8+C6=C14 Coupling Schemes

More complex coupling schemes have also been explored. For instance, a C8+C6 coupling has been utilized in the synthesis of related long-chain unsaturated aldehydes. This strategy would involve the coupling of an eight-carbon and a six-carbon fragment. Another example is the C8+C2=C10 and C10+C4=C14 scheme used for the synthesis of (9Z,12E)-9,12-tetradecadien-1-yl acetate, a related pheromone. researchgate.net While not directly applied to (8E,10Z)-tetradecadienal in the reviewed literature, these strategies demonstrate the modularity of pheromone synthesis, where different fragments can be combined to achieve the final target.

Catalytic Cross-Coupling Reactions for Stereocontrolled Diene Formation

The stereoselective formation of the conjugated diene is arguably the most critical aspect of the synthesis of (8E,10Z)-tetradecadienal. Transition-metal-catalyzed cross-coupling reactions are powerful tools for achieving this with high control over the geometry of the double bonds. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are widely used in the synthesis of conjugated dienes. sioc-journal.cnduke.edubohrium.com The Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is particularly valuable. wikipedia.orgorganic-chemistry.org This reaction can be used to create an enyne intermediate, which can then be stereoselectively reduced to the desired diene. beilstein-journals.org

In the context of (8E,10Z)-tetradecadienal synthesis, the Sonogashira coupling has been employed to create key intermediates. ubbcluj.robeilstein-journals.org For example, it can be used to couple a vinyl halide with a terminal alkyne, setting the stage for the formation of the conjugated diene system. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. libretexts.org

| Reaction | Catalyst/Reagents | Key Feature | Reference |

| Sonogashira Coupling | Palladium catalyst, Copper(I) cocatalyst, Amine base | Forms a C-C bond between a terminal alkyne and a vinyl/aryl halide. | wikipedia.orgorganic-chemistry.org |

| Cahiez Cross-Coupling | Iron catalyst, Grignard reagent | Couples an alkyl halide with a vinyl halide. | ubbcluj.ro |

| Kumada Cross-Coupling | Iron catalyst | Couples a Grignard reagent with an organic halide. | ubbcluj.ro |

Iron-Catalyzed Cross-Coupling Reactions (e.g., Kumada Coupling, Cahiez-Fürstner Reaction)

Iron-catalyzed cross-coupling reactions have emerged as a powerful, economical, and less toxic alternative to palladium-catalyzed methods for constructing the carbon skeleton of (8E,10Z)-tetradecadienal. orgsyn.org These methods are particularly effective for creating the key alkyl-alkenyl linkage in the pheromone's structure. orgsyn.org

A significant breakthrough has been the application of an iron-catalyzed Kumada cross-coupling. ubbcluj.ro This approach facilitates a convergent and high-scale synthesis of the target molecule. In one key strategy, the reaction couples a Grignard reagent, which acts as the nucleophile, with a suitable electrophile. ubbcluj.robeilstein-journals.org A notable feature of this process is its ability to proceed with high yield and stereoselectivity without the need for additional complex ligands, which are often required in palladium-based systems. ubbcluj.ro This ligand-free method enhances the practicality and cost-effectiveness of the synthesis, making it suitable for industrial applications. beilstein-journals.orgresearchgate.net

The Cahiez-Fürstner reaction, another important iron-catalyzed process, has also been successfully employed. ubbcluj.ropnas.org Research has demonstrated that using dienol phosphates as electrophiles instead of the more thermally unstable dienyl halides can be highly advantageous. orgsyn.orgresearchgate.net This modification often allows the reaction to proceed efficiently in solvents like tetrahydrofuran (B95107) (THF) without the need for co-solvents such as N-methyl-2-pyrrolidone (NMP), which has toxicity concerns. orgsyn.orgresearchgate.net For the synthesis of (8E,10Z)-tetradecadienal, a 40-gram batch was successfully produced using an iron-mediated cross-coupling between a dienol phosphate (B84403) and an α,ω-difunctionalized Grignard reagent, highlighting the scalability of the method. beilstein-journals.orgresearchgate.net

| Reaction Type | Catalyst | Coupling Partners | Key Features & Findings | Reference |

| Kumada Coupling | FeCl₃ (or other iron salts) | Grignard Reagent + Alkenyl Halide/Phosphate | High yield, stereoselective, ligand-free, scalable. Used for industrial-scale synthesis. | ubbcluj.robeilstein-journals.orgresearchgate.net |

| Cahiez-Fürstner | Iron Salts | Grignard Reagent + Dienol Phosphate | Avoids thermally unstable dienyl halides; can be performed without reprotoxic NMP co-solvent. | ubbcluj.roresearchgate.netpnas.org |

Copper-Mediated Coupling Reactions

Copper-mediated reactions represent another important class of transformations in the synthesis of conjugated dienes like (8E,10Z)-tetradecadienal. While often used in conjunction with other metals like palladium (e.g., in Sonogashira coupling), copper itself can mediate key bond-forming steps. ubbcluj.ropnas.org

One relevant approach is the carbocupration of alkynes, where an organocopper reagent adds across a triple bond. scielo.org.bo This process generates an alkenylcopper species, which can then react with an electrophile to form a diene with defined stereochemistry. The stereochemical outcome of the addition is typically syn, leading to the formation of a Z-alkene. scielo.org.bo For the synthesis of an (E,Z)-diene system, a strategy could involve the carbocupration of a terminal alkyne followed by a subsequent cross-coupling reaction. researchgate.net

In the context of synthesizing (8E,10Z)-tetradecadienal, versatile methods have been reported that utilize copper catalysts as part of a multi-catalyst system, alongside iron and palladium, to achieve the final structure with high diastereoselectivity. ubbcluj.ropnas.org For instance, the Cadiot-Chodkiewicz coupling, a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, is a classic method for forming unsymmetrical diynes, which are precursors to conjugated dienes. rsc.org While a specific, standalone copper-mediated coupling for the entire synthesis of (8E,10Z)-tetradecadienal is not extensively detailed in dedicated literature, its inclusion in successful multi-metal catalytic systems underscores its importance in facilitating key transformations. ubbcluj.ropnas.org

| Reaction Type | Reagent/Catalyst | Process Description | Relevance to (8E,10Z)-Tetradecadienal | Reference |

| Carbocupration | Organocopper Reagents (RCu) | Syn-addition of an organocopper reagent across an alkyne to form a stereodefined alkenylcopper intermediate. | Can be used to construct the Z-double bond of the conjugated diene system. | researchgate.netscielo.org.bo |

| Mixed-Catalyst System | Copper/Iron/Palladium Catalysts | Employed in versatile, multi-step syntheses involving cross-coupling reactions like Sonogashira and Cahiez-Fürstner. | Mentioned as a key component in successful, large-scale diastereoselective syntheses of the target pheromone. | ubbcluj.ropnas.org |

Negishi Reaction Approaches

The Negishi reaction, a palladium- or nickel-catalyzed cross-coupling between an organozinc reagent and an organic halide or triflate, is a highly effective and stereospecific method for forming carbon-carbon bonds. Its application is particularly valuable in the synthesis of complex molecules like insect pheromones, where precise control of double bond geometry is essential. pnas.orgpnas.org

For the construction of conjugated dienes, the Negishi coupling offers exceptional stereoselectivity, reliably proceeding with ≥98% retention of the original alkene geometry. pnas.orgresearchgate.net This makes it an ideal candidate for assembling the (8E,10Z)-diene system of the target molecule. A general and highly satisfactory strategy involves coupling a stereodefined alkenylzinc reagent with a stereodefined alkenyl halide. pnas.org For example, a (Z)-alkenylzinc species can be coupled with an (E)-alkenyl halide to produce the desired (E,Z)-diene. researchgate.net

While some iron-catalyzed reactions may proceed through a mechanism involving a Negishi-like transmetallation step with zinc salts, the dedicated Negishi reaction itself provides a robust and predictable route. semanticscholar.org Syntheses of various pheromones and conjugated dienoic esters have demonstrated that Negishi alkenylation is uniformly applicable for preparing all four possible stereoisomers of a diene with high purity. pnas.orgpnas.org This level of control is often superior to that observed in other coupling methods, which can sometimes suffer from stereo-scrambling. pnas.org

| Catalyst System | Coupling Partners | Key Features & Findings | Reference |

| Palladium or Nickel | Organozinc Reagent + Organic Halide/Triflate | High stereospecificity (≥98% retention of geometry); highly selective for all four diene stereoisomers. | Provides a reliable and predictable method for constructing the (E,Z)-diene core of the pheromone. |

Stereoselective Reduction Techniques

The final stereochemistry of the (8E,10Z)-dienal is often established through a stereoselective reduction of an alkyne precursor. The choice of reducing agent and conditions is critical to selectively form the Z-configured double bond without affecting the pre-existing E-double bond or causing over-reduction.

Hydrogenation with P-1 Ni Boride Catalysis

The P-1 nickel boride (Ni₂B) catalyst has proven to be highly effective for the stereoselective reduction of alkynes to cis-(Z)-alkenes. pnas.org P-1 Ni is a black, granular, non-pyrophoric solid prepared by the reduction of a nickel salt with sodium borohydride. nobelprize.org It functions as a heterogeneous catalyst for hydrogenation.

In a successful and reliable synthesis of pure (8E,10Z)-tetradeca-8,10-dienal, the key step was the stereoselective cis-reduction of an (E)-enynol precursor's triple bond. pnas.org This transformation was achieved using hydrogenation with a P-1 Ni boride catalyst, following a method developed by Brown. pnas.org This catalyst is considered a "poisoned" or modified catalyst, similar to Lindlar's catalyst, which is active enough to reduce an alkyne to an alkene but not reactive enough to reduce the resulting alkene further to an alkane. rsc.org This selectivity is crucial for obtaining the desired dienol without loss of the double bonds. The use of P-1 Ni boride was a critical factor in achieving a high yield of the desired (8E,10Z) diastereoisomer, which was not possible with other common reducing agents. pnas.org

Reductions Involving Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent widely used in organic synthesis to reduce polar multiple bonds, including esters, carboxylic acids, and aldehydes. rsc.orgresearchgate.net It can also reduce alkynes. However, its application in the stereoselective synthesis of (8E,10Z)-tetradecadienal from an enyne precursor is problematic.

Attempts to reduce the triple bond of an enynol intermediate using LiAlH₄ resulted in the formation of a mixture of all four possible diene isomers ((E,Z), (E,E), (Z,E), and (Z,Z)) in varying proportions. ubbcluj.ropnas.org This lack of selectivity makes LiAlH₄ unsuitable for producing the isomerically pure pheromone. Furthermore, these reactions were characterized by low yields. pnas.org The powerful nature of LiAlH₄ can lead to over-reduction or rearrangement, and it does not typically provide stereocontrol for the partial reduction of internal alkynes to Z-alkenes, unlike catalytic hydrogenation methods. rsc.orgresearchgate.net

Dicyclohexylborane (B74569) Reduction

Hydroboration of alkynes with sterically hindered boranes, such as dicyclohexylborane ((C₆H₁₁)₂BH or Chx₂BH), followed by protonolysis (e.g., with acetic acid) is a standard method for the syn-addition of hydrogen and boron across a triple bond, leading to the formation of a cis-(Z)-alkene. The reaction of 1-halo-1-alkynes with dicyclohexylborane gives exclusively the corresponding B-((Z)-1-halo-1-alkenyl)dialkylboranes, which can be protonated to yield (Z)-1-halo-1-alkenes.

However, in a reported synthesis strategy for (8E,10Z)-tetradecadienal, the use of borane (B79455) reduction on an (E)-enynol intermediate led to significant degradation of the compound. pnas.org Specifically, the reduction of 400 mg of the enynol yielded only 90 mg of the desired diene, corresponding to a very low yield of 22.5%. pnas.org The presence of acetic acid, which is used for the protonolysis step, was noted as a potential cause for the degradation. pnas.org This indicates that while borane reagents are a classic tool for Z-alkene synthesis, the specific substrate in this pheromone's synthetic route is sensitive to the reaction conditions, making this a low-yielding and impractical method.

| Reduction Method | Reagent(s) | Outcome for (8E,10Z)-Tetradecadienal Synthesis | Selectivity | Reference |

| P-1 Ni Boride Catalysis | H₂, P-1 Ni Boride | Successful cis-reduction of an enyne precursor to the desired (8E,10Z)-dienol. | High Z-selectivity for the new double bond. | pnas.org |

| LiAlH₄ Reduction | LiAlH₄ | Formation of a mixture of all four diene isomers. | Non-selective, low yield. | ubbcluj.ropnas.org |

| Dicyclohexylborane Reduction | (C₆H₁₁)₂BH, then CH₃COOH | Significant degradation of the compound. | Low yield (22.5%). | pnas.org |

Diastereoselective Control and Isomeric Purity Enhancement

The critical challenge in the synthesis of (8E,10Z)-tetradecadienal lies in the stereoselective construction of the conjugated (8E,10Z)-diene system. Various synthetic strategies have been developed to control the geometry of the double bonds, thereby enhancing the isomeric purity of the final product.

A notable strategy involves a C5+C2+C7 carbon chain assembly, where the stereochemistry is introduced through stereoselective reduction or cross-coupling reactions. ubbcluj.roresearchgate.net One successful approach employs the Sonogashira cross-coupling reaction followed by a stereoselective reduction of a triple bond. For instance, coupling a C7 fragment with a C2 unit and then with a C5 fragment can generate a key enyne precursor. The subsequent reduction of the triple bond is a crucial step for establishing the Z-geometry of the C10 double bond. ubbcluj.ro

The choice of reducing agent is paramount for achieving high diastereoselectivity. While borane reductions have been attempted, they can lead to compound degradation. ubbcluj.ro A more effective method is the use of hydrogen in the presence of a P-1 Nickel boride catalyst (Ni/NaBH4/ethylenediamine), following the Brown method. ubbcluj.roresearchgate.net This approach has been shown to stereoselectively reduce the triple bond of an (E)-enynol intermediate to the desired (Z)-alkene, leading to the formation of the (8E,10Z)-diene system with high isomeric purity. ubbcluj.ro In one study, the reduction of (E)-tetradec-8-en-10-yn-1-ol using this method yielded the desired (8E,10Z)-dienol with high selectivity. researchgate.net

Another powerful technique for ensuring high isomeric purity is the iron-catalyzed Kumada cross-coupling reaction. This reaction can be used to couple an ω-functionalized Grignard reagent with a vinyl halide, establishing the desired stereochemistry with high fidelity. beilstein-journals.orgresearchgate.net The use of iron catalysts is advantageous as they are less expensive and more environmentally benign than palladium or nickel catalysts often used in other cross-coupling reactions. beilstein-journals.org

Purification techniques also play a vital role in enhancing isomeric purity. Recrystallization of key intermediates, such as dienols, can effectively remove unwanted isomers and byproducts. usda.gov For example, recrystallization from hexane (B92381) at low temperatures has been used to obtain dienols with greater than 99% chemical and isomeric purity. usda.gov

Table 1: Comparison of Methodologies for Diastereoselective Synthesis

| Methodology | Key Reaction | Catalyst/Reagent | Achieved Purity | Reference |

|---|---|---|---|---|

| C5+C2+C7 Strategy | Stereoselective Z-reduction | H₂/P-1 Ni boride | > 95% | ubbcluj.roubbcluj.ro |

| Iron-Catalyzed Cross-Coupling | Kumada Cross-Coupling | Fe(acac)₃ | High Yield | ubbcluj.robeilstein-journals.org |

| Purification | Recrystallization | Hexane at -20 °C | > 99% | usda.gov |

Optimization for Scalable Production of (8E,10Z)-Tetradecadienal

The transition from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only efficient and stereoselective but also cost-effective, safe, and scalable. Several factors are considered in the optimization of (8E,10Z)-tetradecadienal production.

The choice of starting materials and reagents is also critical for scalability. Using commercially available and inexpensive starting materials is a key consideration. For example, some syntheses start from readily available materials like 7-bromoheptanol. researchgate.net The efficiency of each synthetic step is crucial, and reactions are optimized to maximize yields and minimize the formation of byproducts.

Furthermore, process simplification is a major goal in scaling up production. One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. beilstein-journals.org For instance, an iron-catalyzed cross-coupling followed by acetylation has been performed in a one-pot sequence to produce other pheromones on a large scale. beilstein-journals.org

The described stereoselective methods, particularly those employing iron-catalyzed cross-coupling, have been successfully applied for the large-scale production of (8E,10Z)-tetradecadienal for use in pheromone lures. ubbcluj.ro

Table 2: Key Considerations for Scalable Production

| Factor | Preferred Approach | Rationale | Reference |

|---|---|---|---|

| Synthetic Strategy | Convergent Synthesis | Higher overall yields | beilstein-journals.org |

| Catalysis | Iron-Catalyzed Cross-Coupling | Low cost, high efficiency, no ligands required | beilstein-journals.orgresearchgate.net |

| Process | One-Pot Procedures | Increased efficiency, reduced waste | beilstein-journals.org |

| Starting Materials | Commercially Available & Inexpensive | Cost-effectiveness | researchgate.net |

Biological Activity and Chemoreception Mechanisms of 8e,10z Tetradecadienal

Electroantennographic (EAG) Response Profiles in Target Organisms

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. Studies on Cameraria ohridella have utilized this method to determine the sensitivity of male antennae to (8E,10Z)-Tetradecadienal and related compounds.

Research has shown that the male antennae of C. ohridella are highly sensitive to (8E,10Z)-Tetradecadienal. researchgate.net Gas chromatography combined with electroantennographic detection (GC-EAD) revealed a single, distinct area of activity in pheromone gland extracts that corresponds to the (8E,10Z)-Tetradecadienal compound. researchgate.net

EAG experiments have also been conducted to test the activity of stereoisomers and structural analogues. The geometric isomers of (8E,10Z)-tetradeca-8,10-dienal, as well as (9E)-tetradecenal, were found to elicit significant electrophysiological responses from the male antennae. researchgate.net However, the primary pheromone component, (8E,10Z)-Tetradecadienal, consistently evokes the strongest response. Dose-response curves indicate that while all four stereoisomers of 8,10-tetradecadienal can trigger an antennal response, the (8E,10Z) isomer is the most potent. researchgate.net

Further EAG studies on pheromone analogues demonstrated that they were generally less active than the pheromone itself. znaturforsch.com Among the tested analogues, 9-tridecynal was found to be the most active, followed by 7-dodecyn-1-yl formate (B1220265) and 7-undecyn-1-yl formate. znaturforsch.com

| Compound Tested | Relative EAG Activity in C. ohridella | Source |

| (8E,10Z)-Tetradecadienal | High (Primary Pheromone) | researchgate.net, znaturforsch.com |

| Other Stereoisomers of 8,10-Tetradecadienal | Significant, but lower than (8E,10Z) | researchgate.net |

| (9E)-Tetradecenal | Significant | researchgate.net |

| 9-Tridecynal | Most active among tested analogues | znaturforsch.com |

| 7-Dodecyn-1-yl formate | Less active than 9-Tridecynal | znaturforsch.com |

| 7-Undecyn-1-yl formate | Less active than 7-Dodecyn-1-yl formate | znaturforsch.com |

Behavioral Responses of Cameraria ohridella Males to (8E,10Z)-Tetradecadienal

The electrophysiological responses detected by EAG translate into distinct behavioral reactions in male C. ohridella moths, which have been evaluated through field and laboratory assays.

Field trials have consistently confirmed that synthetic (8E,10Z)-8,10-tetradecadienal is highly attractive to C. ohridella males. znaturforsch.comresearchgate.net Traps baited with the pure synthetic pheromone are effective for monitoring the flight activity and population dynamics of this species. znaturforsch.com The compound is so potent that significant trap captures have been recorded with dispensers loaded with as little as 0.1 micrograms of the synthetic pheromone. znaturforsch.com

Studies comparing the attractiveness of different formulations found that lures containing the pure (8E,10Z) isomer were significantly more attractive than those containing a mixture of its isomers. ubbcluj.ro In fact, increasing the concentration of other isomers in the bait was found to reduce the attractiveness to males, suggesting a possible antagonistic or inhibitory effect. ubbcluj.ro In one field experiment, lures with 0.1 mg of the pure pheromone demonstrated superior attractiveness over all other tested variants. ubbcluj.ro

Wind tunnel bioassays provide a controlled environment to observe specific insect behaviors in response to an odor plume. For C. ohridella, these assays have shown that (8E,10Z)-Tetradecadienal alone is sufficient to elicit the full range of male mating behaviors, including taking flight, upwind flight, and contact with the pheromone source. researchgate.net The behavioral response of males to the synthetic compound was comparable to the response elicited by an extract from female pheromone glands. researchgate.netopenagrar.de

Importantly, while other compounds like the stereoisomers of (8E,10Z)-Tetradecadienal and (9E)-tetradecenal showed activity in EAG tests, they did not enhance the behavioral response of the males in wind tunnel experiments when added to the primary pheromone. researchgate.net This indicates that (8E,10Z)-Tetradecadienal is the key component for inducing the complete behavioral sequence leading to mate location. researchgate.net

Structure-Activity Relationship Studies of (8E,10Z)-Tetradecadienal Analogues and Isomers

Structure-activity relationship (SAR) studies investigate how the molecular structure of a compound relates to its biological activity. For (8E,10Z)-Tetradecadienal, these studies have focused on the importance of its specific stereochemistry and the effect of structurally similar analogues.

The stereochemistry of the molecule is paramount for its biological function. Field tests have revealed that lures containing only the pure (8E,10Z) isomer are more effective than lures containing a mixture of the four possible geometric isomers (8E,10Z; 8Z,10E; 8E,10E; 8Z,10Z). ubbcluj.ro This highlights the high specificity of the olfactory receptors in C. ohridella males. The (Z,Z) isomer, in particular, may have a negative or antagonistic effect on the pheromonal bait's attractiveness. ubbcluj.ro

Research has also explored the effect of mixing the pheromone with various synthetic analogues. znaturforsch.comchemecol.org In field tests, certain analogues were found to reduce trap catches when added to lures baited with (8E,10Z)-Tetradecadienal. znaturforsch.com For example, mixtures containing analogues such as 9-tridecynal and 7-dodecynyl formate were less attractive than the pure pheromone. znaturforsch.com This inhibitory effect suggests that these analogues may act as behavioral antagonists, interfering with the male's ability to locate the source of the true pheromone.

| Compound/Mixture | Effect on C. ohridella Male Attraction | Source |

| Pure (8E,10Z)-Tetradecadienal | High attraction | znaturforsch.com, ubbcluj.ro |

| Mixture of 8,10-Tetradecadienal Isomers | Reduced attraction compared to pure (8E,10Z) | ubbcluj.ro |

| (8E,10Z)-Tetradecadienal + 9-Tridecynal | Reduced attraction (inhibitory) | znaturforsch.com |

| (8E,10Z)-Tetradecadienal + 7-Dodecynyl formate | Reduced attraction (inhibitory) | znaturforsch.com |

Role of Pheromone Blends and Minor Components in Chemoreception

In many moth species, sex pheromones consist of a precise blend of multiple components, where minor compounds can play essential roles as synergists or inhibitors. However, in the case of Cameraria ohridella, research indicates that (8E,10Z)-Tetradecadienal functions effectively as a single-component pheromone. researchgate.net

While EAG experiments detected antennal responses to other compounds found in gland extracts or to synthetic isomers, subsequent behavioral assays in both wind tunnels and the field failed to show any synergistic effect. researchgate.net Adding stereoisomers or (9E)-tetradecenal to pure (8E,10Z)-Tetradecadienal did not increase or enhance the attraction of males. researchgate.net Instead, the addition of certain non-isomer analogues and even other isomers can lead to a reduction in trap captures, indicating an inhibitory or antagonistic role rather than a synergistic one. znaturforsch.comubbcluj.ro This suggests that the chemoreception system of C. ohridella males is highly tuned to its specific major pheromone component, and the presence of other structurally related compounds can disrupt the communication channel.

Comparative Chemoreception Across Related Cameraria Species

(8E,10Z)-Tetradecadienal is the first and, to date, the only sex pheromone identified from the genus Cameraria. openagrar.de Comparing its function to the pheromones of other closely related leaf-mining moths in the family Gracillariidae reveals interesting patterns in the evolution of chemical communication.

While (8E,10Z)-Tetradecadienal is specific to C. ohridella, other isomers of 8,10-tetradecadienal are used by other Lepidopteran species. openagrar.de For instance, (8E,10E)-8,10-tetradecadienal is an attractant for an Acrocercops species, and (8Z,10Z)-8,10-tetradecadienal attracts a Phyllonorycter species, both of which are genera within the Gracillariidae family. openagrar.de

Other related species use entirely different classes of compounds. For example, Gracillaria elongella uses (10Z,12E)-hexadecadienal, and Gracillaria syringella uses (E)-11-tetradecenal. researchgate.net The genus Phyllonorycter, also closely related, shows significant diversity in pheromone use, with various species utilizing different tetradecenyl acetates (e.g., Z10-, Z8-, E10-14:OAc) as primary pheromone components. diva-portal.org This diversity among closely related genera underscores the specificity of chemoreception systems as a mechanism for reproductive isolation.

Ecological Significance and Population Dynamics of Cameraria Ohridella Mediated by 8e,10z Tetradecadienal

Seasonal Flight Patterns and Pheromone Emission Dynamics

The seasonal flight patterns of Cameraria ohridella are closely monitored using traps baited with synthetic (8E,10Z)-tetradecadienal agriculturejournals.czresearchgate.net. In Central Europe, the moth typically has three generations per year agriculturejournals.czresearchgate.net. The first generation of males, emerging from overwintering pupae, usually appears in April, with flight activity peaking in May researchgate.net. Subsequent generations lead to flight peaks in June-July and late August to early September agriculturejournals.czresearchgate.net. However, the number and strength of these generations can vary depending on local climatic conditions and the level of leaf damage from previous generations agriculturejournals.cz.

Pheromone emission by female C. ohridella is periodic, occurring in the early part of the day researchgate.netagriculturejournals.cz. This temporal specificity in pheromone release is a crucial aspect of their reproductive strategy, likely adapted to avoid interference from other species' chemical signals and to coincide with optimal environmental conditions for male flight activity. The amount of pheromone produced by a single calling female is estimated to be around 10-50 picograms researchgate.netagriculturejournals.cz.

Table 1: Generational Distribution of Cameraria ohridella Males Trapped in Pheromone Traps in the Czech Republic (2000)

| Location | 1st Generation (%) | 2nd Generation (%) | 3rd Generation (%) |

| Čimice I | 18.4 | 67.6 | 14.0 |

| Čimice II | 12.6 | 68.1 | 19.3 |

| Sv. Matěj I | 16.6 | 60.4 | 23.0 |

| Sv. Matěj II | 12.7 | 61.7 | 25.6 |

Data sourced from Kindl et al. (2002) agriculturejournals.cz

Geographical Distribution and Range Expansion Influenced by Pheromone Efficacy

The rapid spread of Cameraria ohridella across Europe is a well-documented invasion. The efficacy of (8E,10Z)-tetradecadienal as a long-range attractant is a significant factor contributing to this successful colonization. The pheromone allows for efficient mate-finding even at low population densities, which is characteristic of the leading edge of an invasion front agriculturejournals.cz. This ensures that newly established, small populations can successfully reproduce and contribute to the further expansion of the species' range.

The use of pheromone traps has been instrumental in tracking the spread of C. ohridella into new, uninfested areas agriculturejournals.czresearchgate.net. The high sensitivity of these traps allows for the early detection of the pest, providing valuable data for understanding its invasion dynamics. The moth's dispersal is thought to be aided by both natural flight and human-mediated transport cabidigitallibrary.org. The effectiveness of the pheromone ensures that once introduced to a new locality with suitable host plants, the moth can rapidly establish a viable population.

Interspecific Interactions and Semiochemical Cross-Attraction

While (8E,10Z)-tetradecadienal is highly specific for Cameraria ohridella, the chemical ecology of this species also involves interactions with the host plant, Aesculus hippocastanum. Volatile organic compounds (VOCs) emitted by the horse chestnut leaves can influence the behavior of female moths, acting as cues for oviposition nih.gov. The profile of these VOCs can change in response to feeding by C. ohridella larvae, potentially deterring further oviposition on heavily damaged leaves nih.gov. Some studies suggest that VOCs from host plants can even increase the attractiveness of the female-produced pheromone to males researchgate.net.

There is limited evidence of direct semiochemical cross-attraction or inhibition with other insect species. The specificity of the C. ohridella pheromone system likely minimizes such interactions, contributing to its reproductive success. However, the chemical environment of the host tree, including volatiles released due to fungal infections, may play a role in the moth's host selection process, though the exact nature of this interaction is still under investigation mdpi.com.

Influence of Environmental Factors on Pheromone Efficacy

The efficacy of (8E,10Z)-tetradecadienal, and consequently the mating success of Cameraria ohridella, is influenced by various environmental factors. Temperature is a key factor, as it affects the flight activity of the moths and the volatility of the pheromone researchgate.net. Monitoring data has shown that the number of males caught in pheromone traps is dependent on environmental conditions like temperature agriculturejournals.cz.

Applications of 8e,10z Tetradecadienal in Integrated Pest Management Ipm Strategies

Pheromone-Based Monitoring of Cameraria ohridella Populations

Pheromone-based monitoring is a critical first step in an effective IPM program for C. ohridella. It allows for the early detection of the pest in new areas, tracks the phenology of its life stages, and helps to estimate population densities. This information is vital for making informed decisions about the timing and necessity of control interventions. A monitoring system utilizing synthetic (8E,10Z)-tetradeca-8,10-dienal has been successfully developed and tested across Europe.

The efficacy of pheromone monitoring is highly dependent on the design of the trap and its placement within the environment. For C. ohridella, several trap types have been evaluated.

Trap Types: Commonly used designs include Delta sticky traps (often made of paper or plastic) and tube traps. Delta traps consist of a triangular housing with a sticky insert that captures the moths attracted by the pheromone lure. Tube traps may contain an insecticide to kill the captured moths. The capacity of traps is a key consideration, especially in areas with high population densities; sticky traps can quickly become saturated, whereas tube traps can hold significantly more moths, with some accommodating over 30,000 individuals.

Deployment Strategy: Optimal placement enhances capture rates. Research indicates that traps are effective when suspended on the outer branches of horse chestnut trees. Recommended deployment height varies, with studies suggesting placement at heights ranging from 1.5–2 meters to 4–5 meters above the ground. To avoid interference between traps, a spacing of 5–10 meters is often recommended. It is also advised to hang traps in a way that the entrances are not obstructed by leaves or twigs.

The lure is the core component of the trap, releasing the synthetic pheromone to attract the male moths. Its formulation and release characteristics are crucial for consistent and long-lasting effectiveness.

Lure Composition: Lures are typically composed of a carrier material, such as a grey rubber septum, impregnated with a specific dose of (8E,10Z)-Tetradecadienal. A common dosage mentioned in research is 0.05 mg of the sex pheromone per lure. Field studies have demonstrated that the pure (8E,10Z) isomer is highly attractive, and the addition of other stereoisomers does not enhance its efficacy.

Release Duration: The longevity of the lure determines how frequently it needs to be replaced. Commercial lures for C. ohridella typically have an effective field life of 4 to 10 weeks, depending on the formulation and environmental conditions. Regular replacement is necessary to maintain high attraction rates throughout the moth's flight periods.

Data from pheromone trap catches provide valuable insights into the population dynamics of C. ohridella. By systematically recording the number of captured moths over time, pest managers can:

Determine Phenology: Track the onset and peak of adult flight for each generation. In Central Europe, C. ohridella typically has three generations per year, and pheromone traps can accurately map the timing of each.

Estimate Population Levels: The number of moths caught is correlated with the local population density. This allows for the assessment of infestation levels, which can be categorized as low, moderate, or high. For example, in one study, the second generation was observed to be the most numerous.

Inform Control Decisions: Monitoring data helps to time interventions, such as the application of control measures, to coincide with the most vulnerable life stages of the pest. It also helps in evaluating the effectiveness of suppression tactics by comparing trap catches in treated and untreated areas.

The table below summarizes findings from a monitoring study in Freising, Germany, illustrating the percentile distribution of male moths caught across three generations.

| Generation | Population Distribution (%) |

| First | 14.0 - 19.3 |

| Second | 23.0 - 25.6 |

| Third | Lower than first and second |

| Data derived from monitoring studies in Europe. |

Mass Trapping Methodologies for Population Suppression

Mass trapping is an IPM technique that aims to remove a significant portion of the male moth population from a given area, thereby reducing mating success and subsequent larval infestations. This method involves deploying a high density of pheromone traps. While it can be labor-intensive and expensive, it has been tested as a control method for C. ohridella. In one instance, a single pheromone trap captured an estimated 30,000 male moths over a two-month period, demonstrating the potential of this method to reduce the local male population and, consequently, egg-laying. However, its effectiveness in significantly reducing leaf damage in areas with high pest pressure can be limited.

Attract-and-Kill Techniques Utilizing (8E,10Z)-Tetradecadienal

The "attract-and-kill" (A&K) approach is a more targeted evolution of pheromone-based control. It combines the attractive power of (8E,10Z)-Tetradecadienal with a fast-acting contact insecticide, eliminating the need for a physical trap.

Formulation: The A&K product is typically a paste-like matrix or gel. One formulation tested against C. ohridella

Field Efficacy Trials and Cost-Benefit Analyses of Pheromone-Based Control

The integration of (8E,10Z)-Tetradecadienal into Integrated Pest Management (IPM) strategies for the control of the horse-chestnut leafminer (Cameraria ohridella) has been the subject of numerous field efficacy trials. These studies primarily focus on two main pheromone-based tactics: mating disruption and "attract-and-kill." The goal of these strategies is to reduce the pest population and subsequent damage to horse chestnut (Aesculus hippocastanum) trees, which are highly valued for their aesthetic appeal in urban landscapes.

Detailed Research Findings from Field Efficacy Trials

Field studies have consistently demonstrated that the use of (8E,10Z)-Tetradecadienal can significantly reduce the capture of male C. ohridella moths in monitoring traps. This reduction in trap catch is a primary indicator of successful communication disruption.

One study conducted in Warsaw, Poland, evaluated an "attract-and-kill" technique. This method utilized a paste-like matrix containing (8E,10Z)-Tetradecadienal and a contact insecticide, applied as droplets to the tree bark. The results showed a significant decrease in moth catches in treated plots compared to untreated areas. However, this reduction in the male population did not translate to a statistically significant decrease in the number of leaf mines, which is the primary cause of aesthetic damage to the trees.

Another approach, mating disruption, has also been tested. In these trials, a large number of pheromone dispensers are deployed to permeate the air with (8E,10Z)-Tetradecadienal, making it difficult for male moths to locate females. A study utilizing acetal derivatives of the pheromone for mating disruption also recorded a decrease in moth captures in treated trees. Despite this, a substantial reduction in the degree of leaf damage was not achieved.

Further research in field tents designed to control environmental variables also supported these findings. While the presence of pheromone dispensers led to a significant reduction in the number of males captured in traps baited with virgin females, there was surprisingly no effect on the number of leaf mines, even at varying pest population densities. This suggests that even with significant disruption of long-range communication, mating may still occur at a level sufficient to cause noticeable damage, particularly in areas with high pest pressure.

These findings highlight a recurring theme in the field efficacy trials of (8E,10Z)-Tetradecadienal: while the pheromone is highly effective at disrupting male orientation and reducing trap catches, this does not always correlate with a proportional reduction in leaf damage. This is likely due to the high population densities of C. ohridella in many urban areas, where even a small percentage of successful matings can result in significant infestation. Therefore, pheromone-based strategies are often recommended as part of a broader IPM program that includes other control measures, such as the removal of fallen leaves in autumn to eliminate overwintering pupae.

Interactive Data Table: Efficacy of (8E,10Z)-Tetradecadienal in Field Trials

| Control Strategy | Location | Key Efficacy Metric | Result | Impact on Leaf Damage |

| Attract-and-Kill | Warsaw, Poland | Reduction in Moth Trap Catches | Significant Reduction | Not Statistically Significant |

| Mating Disruption | Mazovian Voivodeship, Poland | Reduction in Moth Trap Catches | Decrease in Captures | Not Substantially Reduced |

| Mating Disruption | Field Tents | Reduction in Male Captures in Female-Baited Traps | Significant Reduction | No Significant Effect |

Cost-Benefit Analyses of Pheromone-Based Control

A comprehensive cost-benefit analysis of using (8E,10Z)-Tetradecadienal for managing C. ohridella requires consideration of several factors: the cost of the pheromone products and their application, the costs of alternative control methods, and the economic and aesthetic value of protecting horse chestnut trees.

The primary benefit of controlling C. ohridella is the preservation of the aesthetic value of horse chestnut trees in urban environments such as parks and along streets. The damage caused by the leaf miner, while not typically fatal to the tree, results in premature browning and leaf fall, which significantly diminishes their ornamental value. The economic value of urban trees is multifaceted, contributing to property values, providing shade that can reduce energy costs, and offering recreational and psychological benefits to residents.

The costs associated with pheromone-based control include the price of the pheromone lures and traps or mating disruption dispensers, as well as the labor required for their deployment. For instance, a pheromone trap for the horse chestnut leafminer, including several lures to last a season, can be purchased for approximately €20-€30. For mass trapping or mating disruption, a higher density of dispensers is required, increasing the material and labor costs per tree. A study on codling moth control, which can be used as a proxy, estimated the cost of pheromone dispensers at $0.27 each, with a total cost of $270.00 per hectare for 1000 dispensers, and an additional $20.00 per hectare for labor.

Alternative control methods for C. ohridella include the application of insecticides, either through spraying or trunk injection, and the physical removal of infested leaves. Insecticide treatments can be effective but are often more expensive and come with environmental concerns, including potential harm to non-target organisms. The cost of a single insecticide trunk injection can be around $99.00 per tree. The removal of fallen leaves is a more environmentally friendly and often cheaper option, relying primarily on labor costs.

When comparing these options, pheromone-based strategies offer an environmentally safer alternative to insecticides. However, their cost-effectiveness is a significant consideration. Given that field trials have shown a limited impact on reducing leaf damage in high-pressure situations, the cost of a full-scale mating disruption program may not be justified by the aesthetic benefits alone in such scenarios. In situations with low to moderate pest populations, pheromone-based methods, particularly when integrated with leaf removal, may present a more economically viable and sustainable long-term management strategy.

Interactive Data Table: Estimated Cost Comparison of Cameraria ohridella Control Methods

| Control Method | Estimated Material Cost per Tree | Estimated Labor Cost per Tree | Environmental Impact | Efficacy in Reducing Leaf Damage |

| Pheromone Trapping (Monitoring/Mass Trapping) | €5 - €15 | Low | Low | Low to Moderate |

| Mating Disruption | €20 - €50+ | Moderate | Low | Moderate (population dependent) |

| Insecticide Trunk Injection | $40 - $100+ | High | Moderate to High | High |

| Leaf Removal | Minimal (for tools) | High | Low | High |

Analytical Chemistry Approaches for Characterization and Quantification of 8e,10z Tetradecadienal

Chromatographic Techniques for Purity and Isomeric Composition Analysis

Chromatographic methods are fundamental in separating (8E,10Z)-tetradecadienal from complex mixtures and distinguishing it from its other geometric isomers. This separation is crucial as the biological activity of pheromones is often highly dependent on their stereochemistry.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like (8E,10Z)-tetradecadienal. This technique allows for the separation of different isomers and provides mass spectra that aid in their identification.

In a diastereoselective synthesis of (8E,10Z)-tetradecadienal, GC-MS was utilized to analyze the isomeric mixture produced. The analysis successfully separated the four possible geometric isomers, with their identification being based on previously published studies. researchgate.net The retention times on a specific column can be used to distinguish between the isomers.

Table 1: GC-MS Separation of 8,10-Tetradecadienal Isomers

| Isomer | Retention Time (min) |

|---|---|

| (8Z,10E)-tetradecadienal | 16.51 |

| (8E,10Z)-tetradecadienal | 16.72 |

| (8Z,10Z)-tetradecadienal | 16.82 |

Data sourced from a study on the diastereoselective synthesis of (8E,10Z)-tetradecadienal. The specific GC column and conditions will influence the exact retention times. researchgate.net

Gas-liquid chromatography (GLC) is another essential technique for assessing the chemical and stereoisomeric purity of synthesized (8E,10Z)-tetradecadienal. Following synthesis, GLC analysis can quantify the percentage of the desired isomer and detect any impurities or other stereoisomers. For instance, a modified synthesis method for (8E,10Z)-tetradecadienal reported a chemical purity of 93% and a stereoisomeric purity exceeding 95% as determined by GLC.

Spectroscopic Methods for Structural Confirmation (e.g., NMR)

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive confirmation of the chemical structure of (8E,10Z)-tetradecadienal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for elucidating the molecular structure of organic compounds. In the synthesis of (8E,10Z)-tetradecadienal and its isomers, both ¹H-NMR and ¹³C-NMR spectroscopy were employed to confirm the structure of the synthesized products. researchgate.net The chemical shifts, coupling constants, and multiplicity of the signals in the NMR spectra provide detailed information about the connectivity of atoms and the geometry of the double bonds, thus confirming the (8E,10Z) configuration.

Bioanalytical Methods for Pheromone Receptor Response Profiling

Bioanalytical methods are crucial for understanding how the target organism's olfactory system perceives (8E,10Z)-tetradecadienal. These techniques measure the physiological response of the insect's antenna to the pheromone, providing a direct link between the chemical structure and its biological activity.

Gas chromatography-electroantennographic detection (GC-EAD) is a technique that couples the separation power of GC with the sensitivity of an insect's antenna as a biological detector. In studies of the horse-chestnut leafminer, Cameraria ohridella, GC-EAD analysis of female pheromone gland extracts consistently showed a single EAD-active peak that corresponded to (8E,10Z)-tetradecadienal. nih.govresearchgate.netresearchgate.net This indicates that this compound is the major component of the sex pheromone that elicits a response in the male moth's antennae.

Table 2: Relative EAG Responses of Cameraria ohridella to Stereoisomers of 8,10-Tetradecadienal

| Compound | Relative EAG Response (%) |

|---|---|

| (8E,10Z)-tetradecadienal | 100 |

| (8Z,10Z)-tetradecadienal | 85 |

| (8E,10E)-tetradecadienal | 70 |

Data are normalized to the response elicited by (8E,10Z)-tetradecadienal. These findings highlight the specificity of the insect's olfactory system. nih.govresearchgate.netresearchgate.net

Future Research Trajectories for 8e,10z Tetradecadienal

Innovations in Environmentally Sustainable Synthetic Chemistry

The chemical synthesis of insect pheromones, including (8E,10Z)-Tetradecadienal, is crucial for their use in pest management, but traditional methods often rely on processes that are not environmentally benign. pharmiweb.com The future of pheromone synthesis lies in the development of green chemistry approaches that are safer, more efficient, and sustainable. pharmiweb.comnovapublishers.com Research is increasingly focused on methodologies that reduce waste, minimize the use of hazardous solvents, and lower energy consumption. pharmiweb.comlaxai.com

Key areas of innovation include:

Biocatalysis : Utilizing enzymes or whole-cell systems to perform specific, stereoselective reactions offers a powerful alternative to conventional chemical catalysts. rsc.orgacs.org This can lead to higher purity of the desired isomer and reduce the formation of byproducts.

Metabolic Engineering : Genetically modifying organisms such as yeasts or plants to produce pheromones or their precursors is a promising frontier. wikipedia.orgfrontiersin.org For instance, yeast strains have been engineered to produce various fatty acid-derived pheromones by introducing the necessary biosynthetic enzymes. frontiersin.org

Flow Chemistry : Continuous flow processes can improve reaction efficiency, safety, and scalability while reducing waste compared to traditional batch synthesis.

Solid-Phase Synthesis : This technique, which involves attaching molecules to a solid support for synthesis, can streamline the process by eliminating the need for purification after each step, thus saving time and reducing solvent use. pharmiweb.com

| Parameter | Traditional Synthesis | Green Chemistry Innovations |

|---|---|---|

| Catalysts | Often based on heavy metals; can be toxic. | Biocatalysts (enzymes), organocatalysts. rsc.org |

| Solvents | High volumes of volatile organic compounds (VOCs). | Reduced solvent use, use of safer solvents (e.g., water, ionic liquids), or solvent-free reactions. pharmiweb.com |

| Stereoselectivity | Can be challenging, often producing mixtures of isomers. | High stereoselectivity, leading to purer final products. wikipedia.org |

| Waste Generation | Often produces significant amounts of hazardous waste. | Minimized waste through higher efficiency and atom economy. pharmiweb.comlaxai.com |

| Feedstocks | Petroleum-based starting materials. | Renewable feedstocks from biological sources. laxai.com |

Genomic and Proteomic Investigations of Pheromone Biosynthesis in C. ohridella

Understanding the precise biological machinery that C. ohridella uses to produce (8E,10Z)-Tetradecadienal is a fundamental goal for future research. Like most lepidopteran moths, the biosynthesis of this pheromone is believed to begin with common fatty acids. wikipedia.orgfrontiersin.org A cascade of enzymatic reactions, including desaturation, chain-shortening, reduction, and oxidation, transforms these precursors into the final active aldehyde. frontiersin.orgresearchgate.net

Future genomic and proteomic studies will aim to:

Identify Key Genes : By sequencing the genome and transcriptome of the C. ohridella pheromone gland, researchers can identify the specific genes encoding the enzymes responsible for the biosynthetic pathway.

Characterize Enzyme Function : Once genes are identified, their protein products (enzymes) can be expressed and functionally characterized to confirm their exact role in converting fatty acyl-CoA precursors into (8E,10Z)-Tetradecadienal.

Elucidate Regulatory Mechanisms : Research will also explore how pheromone production is regulated, for example, by neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN), which controls the process in many moth species. wikipedia.org

| Enzyme Class | General Function | Hypothesized Role in C. ohridella |

|---|---|---|

| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acid precursors (e.g., palmitic or stearic acid). frontiersin.org | Produces the initial C16 or C18 fatty acyl-CoA precursor. |

| Desaturases | Introduce double bonds at specific positions in the fatty acid chain. frontiersin.orgresearchgate.net | Creates the conjugated double bonds at the C8 and C10 positions. |

| Chain-Shortening Enzymes | Remove two-carbon units from the fatty acid chain. wikipedia.orgresearchgate.net | Tailors the carbon chain to the required C14 length. |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the fatty acyl-CoA to a fatty alcohol. frontiersin.org | Converts the tetradecadienoyl-CoA intermediate to (8E,10Z)-tetradecadien-1-ol. |

| Alcohol Oxidases/Dehydrogenases | Oxidize the terminal alcohol group to an aldehyde. frontiersin.org | Converts the alcohol intermediate to the final aldehyde, (8E,10Z)-Tetradecadienal. |

Advanced Studies on Insect Olfactory Receptor Interactions with (8E,10Z)-Tetradecadienal

The remarkable sensitivity and specificity of insect olfaction are mediated by a suite of proteins in the antennae. nih.gov For a male C. ohridella moth to detect (8E,10Z)-Tetradecadienal, the hydrophobic pheromone molecule must traverse the aqueous lymph surrounding the olfactory neurons to reach its receptor. nih.govmdpi.com This process involves specialized proteins, and a deeper understanding of these molecular interactions is a key area for future research.

The primary molecular players are:

Pheromone-Binding Proteins (PBPs) : These small, soluble proteins are abundant in the sensillar lymph. nih.govmdpi.com They are thought to bind to hydrophobic pheromone molecules, solubilizing them and transporting them to the olfactory receptors. nih.govmdpi.com PBPs may also play a role in filtering and selecting the correct pheromone components. researchgate.net

Olfactory Receptors (ORs) : Located on the dendritic membrane of olfactory sensory neurons, ORs are the proteins that ultimately recognize the pheromone. nih.govbiorxiv.org Insect ORs are unique ligand-gated ion channels, typically forming a complex between a specific OR subunit that confers ligand specificity and a conserved co-receptor (Orco). biorxiv.org

Future studies will focus on identifying the specific PBP and OR proteins in C. ohridella that are tuned to (8E,10Z)-Tetradecadienal. This involves gene expression analysis in the antennae, followed by functional characterization of the proteins to confirm their binding affinities and role in activating the neural response.

| Component | Location | Primary Function |

|---|---|---|

| Pheromone-Binding Protein (PBP) | Sensillar lymph | Solubilizes and transports hydrophobic pheromones to the receptor. nih.govmdpi.com |

| Olfactory Receptor (OR) | Dendritic membrane of sensory neuron | Binds to the pheromone, leading to ion channel opening and a neural signal. biorxiv.org |

| Olfactory Receptor Co-receptor (Orco) | Dendritic membrane of sensory neuron | Forms a functional ion channel complex with the specific OR subunit. biorxiv.org |

| Sensory Neuron Membrane Proteins (SNMPs) | Dendritic membrane of sensory neuron | Thought to be involved in the interaction between the PBP-pheromone complex and the receptor. nih.gov |

Integration of Pheromone Research with Predictive Ecological Modeling

Data gathered from pheromone traps using (8E,10Z)-Tetradecadienal provides a wealth of information on the presence, abundance, and seasonal flight activity of C. ohridella. researchgate.net The next step is to fully integrate this long-term monitoring data into sophisticated ecological models. repec.orgagrosavia.co Such models can forecast population dynamics, predict the timing of generational peaks, and map the spatial spread of infestations. repec.orgresearchgate.net

A critical element for future models is the incorporation of climate change variables. nih.govuliege.beresearchgate.net Rising temperatures and altered levels of atmospheric gases like CO2 and ozone can significantly impact all stages of chemical communication. nih.govuliege.beresearchgate.netvliz.be These factors can affect the moth's physiology and pheromone production, the stability and dispersal of the pheromone in the environment, and the moth's ability to perceive the signal. researchgate.netvliz.be By combining pheromone trap data with climatic variables, predictive models can become more robust, allowing for proactive rather than reactive pest management strategies. repec.orgucsc.edurepec.org

| Input Data | Model Type | Predictive Output | Application in Pest Management |

|---|---|---|---|

| Pheromone trap counts, temperature data (degree-days). repec.org | Phenology Models | Timing of moth emergence and generational peaks. repec.orgresearchgate.net | Optimizing the timing of control measures. |

| Trap counts across a geographic area, landscape data. | Spatial Distribution Models | Maps of pest density and potential spread. | Targeting control efforts to high-risk areas. |

| Long-term trap data, climate change projections (temperature, CO2). researchgate.net | Population Dynamics Models | Forecasts of future population sizes and outbreak risks. repec.org | Informing long-term strategic planning and risk assessment. |

Exploration of Novel Applications in Chemical Ecology and Pest Management Beyond C. ohridella

While (8E,10Z)-Tetradecadienal is known as the sex pheromone for C. ohridella, the potential for this compound, or structurally related molecules, to influence other species is an underexplored area of research. Many lepidopteran species use C14 aldehydes, alcohols, or acetates as pheromone components, suggesting the possibility of cross-species interactions.

Future research trajectories in this area include:

Screening for Activity in Other Pests : Testing the attractiveness of (8E,10Z)-Tetradecadienal to other insect pests, particularly those in the same family (Gracillariidae) or those that share a similar ecological niche.

Investigating Kairomonal Effects : Exploring whether natural enemies of C. ohridella, such as parasitoid wasps, use the pheromone as a kairomone to locate their hosts. Such a discovery could lead to the development of lures to enhance biological control. researchgate.net

Developing Novel Control Strategies : If other pests are found to respond to this compound, it could be incorporated into broader "attract-and-kill" or mating disruption strategies for multiple species. researchgate.net

Understanding Community-Level Interactions : Investigating how the pheromone signal fits into the broader chemical landscape of the horse chestnut tree's ecosystem, including interactions with volatile organic compounds (VOCs) emitted by the tree itself. nih.gov

| Potential Application | Key Research Question |

|---|---|

| Multi-species Lure | Are other sympatric pest species attracted to (8E,10Z)-Tetradecadienal or its isomers? |

| Enhancement of Biological Control | Do parasitoids or predators of C. ohridella use the pheromone as a host-finding cue (kairomone)? researchgate.net |

| Interspecific Mating Disruption | Can atmospheric saturation with (8E,10Z)-Tetradecadienal disrupt the chemical communication of other pest species? |

| Ecosystem Health Indicator | Can changes in moth response to the pheromone serve as a bio-indicator for environmental stressors or climate change impacts? researchgate.net |

Q & A

Basic: What are the standard methods for synthesizing 8E,10Z-Tetradecadienal, and how are stereochemical configurations controlled?

Methodological Answer:

Synthesis typically employs Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated diene system. Stereoselectivity is achieved using chiral catalysts or stereospecific starting materials. Post-synthesis, configurations are verified via NMR and polarimetry. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize isomerization .

Advanced: How can researchers optimize stereoselective synthesis to improve yield and purity while addressing competing isomer formation? Methodological Answer: Utilize Design of Experiments (DOE) to systematically vary parameters (e.g., catalyst loading, reaction time). Monitor intermediate stereochemistry via inline FTIR or HPLC. Statistical tools like ANOVA identify critical factors affecting yield. For purification, combine column chromatography with preparative GC to isolate target isomers .

Basic: Which analytical techniques are most reliable for validating the structural integrity of this compound?

Methodological Answer:

GC-MS confirms molecular weight and purity, while and NMR resolve double-bond geometry. IR spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm). Cross-validate results with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

Advanced: How can discrepancies between NMR and GC-MS data be resolved when characterizing synthetic batches? Methodological Answer: Apply 2D NMR techniques (e.g., COSY, NOESY) to assign spatial proximity of protons. High-resolution MS (HRMS) distinguishes isotopic patterns from contaminants. For trace impurities, use LC-MS/MS with MRM (Multiple Reaction Monitoring) to quantify isomeric byproducts .

Basic: What methodologies are used to assess the bioactivity of this compound in insect pheromone studies?

Methodological Answer:

Electroantennography (EAG) measures antennal responses in target species. Wind-tunnel assays evaluate behavioral attraction. Dose-response curves are generated using logarithmic dilutions. Standardize protocols by including positive controls (e.g., known pheromones) and blinding observers to treatment groups .

Advanced: How can researchers address discrepancies between in vivo bioactivity and in vitro receptor-binding assays? Methodological Answer: Conduct competitive binding assays with radiolabeled ligands to quantify receptor affinity. Compare results with field trials under controlled environmental conditions (humidity, temperature). Use multivariate regression to identify confounding variables (e.g., competing pheromones) .

Basic: What protocols ensure stability during storage of this compound?

Methodological Answer:

Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic GC analysis. Add antioxidants (e.g., BHT) if degradation exceeds 5% .

Advanced: How to design accelerated stability studies that account for environmental variability in field applications? Methodological Answer: Employ Q10 (temperature coefficient) models to extrapolate degradation rates across climates. Use DOE to simulate UV exposure, humidity, and temperature fluctuations. Validate predictions with real-time stability data from multiple geographic sites .

Basic: How are trace impurities quantified in this compound samples?

Methodological Answer:

Use GC-FID with internal standards (e.g., n-alkanes) for quantification. Limit of detection (LOD) is determined via signal-to-noise ratios (S/N ≥ 3). For non-volatile impurities, employ HPLC-UV with gradient elution .

Advanced: What strategies improve sensitivity in detecting degradation products at sub-ppm levels? Methodological Answer: Implement derivatization (e.g., silylation for aldehydes) to enhance volatility for GC-MS analysis. Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment low-abundance ions. Validate methods via spike-recovery experiments .

Basic: How can researchers reproduce literature-reported bioassay results for this compound?

Methodological Answer:

Replicate experiments using identical insect strains, pheromone doses, and experimental setups. Cross-check solvent purity and delivery systems (e.g., syringe pumps). Publish negative results to highlight variability in biological systems .

Advanced: What meta-analytical approaches reconcile conflicting bioactivity data across studies? Methodological Answer: Perform systematic reviews using PRISMA guidelines to aggregate data. Apply random-effects models to account for heterogeneity. Sensitivity analyses exclude outliers, and subgroup analyses explore variables like insect age or seasonal effects .

Basic: What experimental designs minimize bias in field studies testing this compound as a pest attractant?

Methodological Answer:

Use randomized block designs with traps placed at standardized heights and distances. Control for environmental factors (wind direction, competing vegetation). Double-blind protocols prevent observer bias .

Advanced: How to optimize multi-variable experiments assessing pheromone synergism with other compounds? Methodological Answer: Apply response surface methodology (RSM) to model interactions between variables. Use partial least squares regression (PLSR) to handle collinear factors. Validate models with leave-one-out cross-validation (LOOCV) .

Basic: What validation steps ensure accuracy in extracting this compound from biological matrices?

Methodological Answer:

Validate extraction efficiency using spike-recovery tests (80–120% recovery acceptable). Compare Soxhlet vs. solid-phase microextraction (SPME) for lipid-rich samples. Matrix-matched calibration corrects for signal suppression/enhancement .

Advanced: How do extraction efficiencies vary across heterogeneous environmental samples (e.g., soil, foliage)? Methodological Answer: Conduct comparative studies using accelerated solvent extraction (ASE) at varying pressures/temperatures. Analyze recoveries via ANOVA with Tukey’s post-hoc test. Develop matrix-specific calibration curves to account for interferents .

Basic: What techniques detect environmental degradation products of this compound?

Methodological Answer:

Use LC-QTOF-MS for non-targeted screening of oxidation products (e.g., epoxides, aldehydes). Pair with molecular networking to identify structurally related compounds. Field samples are preserved with ascorbic acid to arrest degradation .

Advanced: How to design long-term studies on the environmental fate of this compound in aquatic systems? Methodological Answer: Employ mesocosm experiments simulating freshwater ecosystems. Monitor hydrolysis rates via pH-stat titrations. Use -labeled compounds to track mineralization pathways and bioaccumulation .

Basic: What ethical guidelines govern field testing of this compound in ecological studies?

Methodological Answer:

Follow institutional review board (IRB) protocols for non-target species protection. Use pheromone concentrations below ecotoxicological thresholds. Publish negative ecological impacts transparently .

Advanced: How to balance ecological risk assessments with the need for statistically robust field data? Methodological Answer: Implement adaptive sampling designs that halt trials if non-target effects exceed predefined thresholds. Use Bayesian hierarchical models to predict risks at lower sample sizes. Collaborate with ecologists for longitudinal monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.